Eutylone
Overview
Description
Eutylone, also known as β-keto-1,3-benzodioxolyl-N-ethylbutanamine, is a synthetic cathinone developed in the 1960s. It is classified as a stimulant and empathogenic compound, often referred to as a designer drug. This compound gained international attention in 2019-2020 following bans on related compounds such as ephylone .
Preparation Methods
Eutylone is synthesized through a series of chemical reactions starting from precursor compounds. The synthetic route typically involves the condensation of 1,3-benzodioxole with an appropriate amine, followed by a series of steps including reduction and purification. Industrial production methods often involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity .
Chemical Reactions Analysis
Eutylone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Eutylone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its interactions with monoamine transporters in the brain, providing insights into neurotransmitter uptake mechanisms.
Medicine: Investigated for its psychoactive properties and potential therapeutic applications.
Industry: Utilized in forensic analysis to detect and quantify the presence of synthetic cathinones in biological samples
Mechanism of Action
Eutylone exerts its effects primarily through interactions with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and empathogenic effects .
Comparison with Similar Compounds
Eutylone is structurally similar to other synthetic cathinones such as methylone, butylone, and pentylone. Compared to these compounds, this compound has a unique profile of effects, including a greater potential for abuse and dose-dependent locomotor stimulation in rodents. Similar compounds include:
- Methylone
- Butylone
- Pentylone
- Ephylone
Biological Activity
Eutylone, a synthetic stimulant belonging to the cathinone class, has garnered attention due to its psychoactive effects and potential health risks. This article provides a comprehensive overview of its biological activity, including pharmacological properties, metabolic pathways, case studies, and research findings.
Pharmacological Properties
This compound exhibits significant interactions with monoamine transporters, primarily affecting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) systems. In vitro studies have demonstrated that this compound inhibits the reuptake of these neurotransmitters, with a notable preference for dopamine.
Monoamine Transporter Activity
The following table summarizes the effects of this compound on various neurotransmitter transporters:
Transporter | Activity | Potency (EC50) |
---|---|---|
DAT | Inhibition | 1.2 µM |
NET | Inhibition | 12.5 µM |
SERT | Substrate activity | - |
This compound's potency at DAT is significantly higher than at NET, indicating its potential for stimulating effects similar to other known stimulants like methylone and pentylone .
Metabolic Pathways
This compound undergoes extensive metabolic transformations. The primary metabolic pathways involve phase I reactions such as reduction and demethylation, followed by phase II reactions including glucuronidation and sulfation. The metabolites formed are typically more stable in biological matrices like urine and blood compared to other cathinones.
Metabolite Identification
Recent studies utilizing high-resolution mass spectrometry have identified several metabolites of this compound in human samples. The metabolic profile includes:
- Hydroxylated derivatives
- Dihydroxy metabolites
- Conjugated forms through glucuronidation
These findings underscore the complexity of this compound's metabolism and its implications for toxicological assessments .
Case Studies and Clinical Observations
Several case studies highlight the acute effects and potential dangers associated with this compound use.
Fatal Intoxication Case
A notable case involved a 32-year-old male who experienced cardiac arrest following the consumption of this compound. Post-mortem analysis revealed high concentrations of the compound in his blood, suggesting a direct correlation between dosage and acute toxicity. This incident emphasizes the risks associated with recreational use of this compound, particularly in combination with other substances .
Emergency Department Data
A retrospective chart review from Taiwan documented cases of this compound-related emergencies from January 2019 to July 2020. The review indicated that most patients exhibited symptoms consistent with stimulant intoxication, including agitation, tachycardia, and altered mental status. No fatalities were reported during this period, but the potential for severe adverse effects remains a concern .
Research Findings
Recent animal studies have further elucidated the biological activity of this compound:
- Locomotor Activity: this compound administration (ED50 = 4.87 mg/kg) resulted in dose-dependent stimulation of locomotor activity in male Swiss-Webster mice. Comparisons with its isomers indicate that this compound is more potent than dibutylone but less so than pentylone at certain doses .
- Behavioral Effects: At higher doses, this compound produced stereotyped behaviors indicative of stimulant effects, aligning with observations from other synthetic cathinones .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERSNXHEOIYEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018397 | |
Record name | Eutylone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802855-66-9 | |
Record name | Eutylone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=802855-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eutylone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802855669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eutylone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUTYLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WQJ7NF96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.